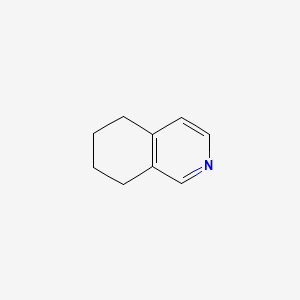

5,6,7,8-Tetrahydroisoquinoline

Übersicht

Beschreibung

5,6,7,8-Tetrahydroisoquinoline: is an organic compound with the molecular formula C9H11N . It is a derivative of isoquinoline, characterized by the saturation of the benzene ring, resulting in a tetrahydroisoquinoline structure. This compound is a colorless liquid that is miscible with most organic solvents and is commonly used in various chemical syntheses and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reduction Method: One common method for synthesizing 5,6,7,8-tetrahydroisoquinoline involves the reduction of isoquinoline using sodium in ethanol.

Cyclization Method: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline ring system.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Oxidation Reactions

THIQ undergoes oxidation at the nitrogen atom or the saturated ring system:

Oxidation reactions are pivotal for modifying electronic properties and generating intermediates for alkaloid synthesis .

Reduction Reactions

THIQ can be further reduced or participate in hydrogenation:

Reduction pathways are exploited to access conformationally restricted analogs for drug discovery .

Electrophilic Aromatic Substitution

The aromatic ring in THIQ participates in substitution reactions:

Substituents at C-5 and C-8 are common due to electronic directing effects .

Cyclization and Ring-Opening

THIQ participates in ring-forming and cleavage reactions:

Cyclization reactions are central to synthesizing bioactive alkaloids like salsolidine .

N-Functionalization

The nitrogen atom undergoes alkylation, acylation, and condensation:

N-functionalization enhances solubility and bioactivity, enabling applications in asymmetric catalysis .

Isomerization and Rearrangement

THIQ exhibits structural isomerization under specific conditions:

Isomerization pathways are critical for accessing diverse isoquinoline scaffolds .

Metal-Catalyzed Reactions

THIQ participates in cross-couplings and asymmetric syntheses:

| Reaction | Catalyst | Product | ee | Reference |

|---|---|---|---|---|

| Asymmetric hydrogenation | Rh-L1 (CAMPY ligand) | (R)-THIQ derivatives | 69% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-THIQ hybrids | 75-90% |

Chiral ligands like CAMPY enable enantioselective reductions for pharmaceutical intermediates .

Comparative Reactivity with Analogues

The reactivity of THIQ differs from related heterocycles:

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidation Susceptibility |

|---|---|---|---|

| 5,6,7,8-THIQ | Moderate (C-5/C-8) | High (N-atom) | High (N-oxide formation) |

| 1,2,3,4-THIQ | Low | Moderate | Moderate |

| Fully aromatic isoquinoline | High (C-1/C-3) | Low | Low |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of THIQ derivatives as anticancer agents. For instance, compounds derived from 5,6,7,8-tetrahydroisoquinoline have demonstrated moderate to strong cytotoxic activity against lung (A549) and breast (MCF7) cancer cell lines. Specifically, certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer drugs .

Antioxidant Properties:

THIQ compounds have been shown to possess antioxidant activities surpassing that of Vitamin C. This property is attributed to their ability to donate protons effectively, making them promising candidates for developing antioxidant drugs .

Enzyme Inhibition:

THIQ derivatives have been identified as inhibitors of various enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). These enzymes play critical roles in cellular proliferation and metabolism, suggesting that THIQ-based compounds could be leveraged in cancer therapy .

Synthesis of Complex Molecules

Total Synthesis:

this compound has been utilized in the total synthesis of several complex alkaloids and pharmaceutical agents. For example, it has been employed in synthesizing (±)-desoxycodeine-D and other isoquinoline derivatives with therapeutic potential . The ability to modify its structure allows chemists to create a wide range of bioactive compounds.

Chiral Catalysts:

The compound serves as a chiral ligand in metal-catalyzed asymmetric reactions. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as catalysts for the asymmetric transfer hydrogenation of various substrates. This application is crucial for producing enantiomerically pure compounds that are often required in pharmaceuticals .

Biological Evaluation

Neuroprotective Effects:

Research indicates that THIQ derivatives may exhibit neuroprotective properties due to their structural similarities with known neurotoxic compounds. Studies assessing the neurotoxicity of THIQ derivatives have shown promising results regarding their safety and efficacy in neurological applications .

Acaricidal Activity:

Certain THIQ derivatives have demonstrated potent acaricidal activity comparable to established treatments like ivermectin. These findings suggest potential applications in agricultural chemistry for pest control .

Table 1: Biological Activities of THIQ Derivatives

Table 2: Synthetic Applications of THIQ

Wirkmechanismus

Molecular Targets and Pathways:

Enzyme Inhibition: Some derivatives of 5,6,7,8-tetrahydroisoquinoline inhibit enzymes like DHFR and CDK2.

Apoptosis Induction: Certain derivatives induce apoptosis (programmed cell death) in cancer cells by causing cell cycle arrest at specific phases.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural features but different biological activities.

6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A related compound with a thieno ring fused to the isoquinoline structure, exhibiting distinct chemical and biological properties.

Uniqueness:

Structural Features: The specific saturation pattern in 5,6,7,8-tetrahydroisoquinoline distinguishes it from other tetrahydroisoquinoline derivatives.

Biological Activity: The unique substitution patterns and functional groups in its derivatives contribute to its distinct biological activities, particularly in enzyme inhibition and anticancer properties.

Biologische Aktivität

5,6,7,8-Tetrahydroisoquinoline (THIQ) is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of THIQ and its derivatives, highlighting their potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Derivatives

The basic structure of this compound consists of a fused isoquinoline ring system. Various derivatives have been synthesized to enhance their biological activities. Notably, chiral substitutions at the 8-position have been explored to assess their effects on pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that certain THIQ derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and evaluated their effects on human cancer cells such as HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) .

Key Findings:

- Compound (R)-5a showed notable cytotoxicity with an IC50 value ranging from 5.4 to 17.2 μM across different cell lines.

- The mechanism involves mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production .

- The cell cycle analysis indicated that treatment with (R)-5a led to a concentration-dependent increase in the G0/G1 phase and a decrease in S and G2/M phases .

The biological activity of THIQ compounds is often linked to their ability to interact with cellular pathways:

- Mitochondrial Dysfunction : Compounds like (R)-5a induce mitochondrial damage, which is crucial for triggering apoptosis in cancer cells. The study indicated that approximately 30% of A2780 cells showed mitochondrial depolarization at higher concentrations .

- ROS Generation : Increased ROS levels contribute to oxidative stress, further promoting cell death in cancerous cells .

Neuropharmacological Effects

THIQ has also been investigated for its neuropharmacological properties. Research indicates that conformational changes in tetrahydroisoquinoline derivatives can alter their pharmacological profiles significantly. For example, TDIQ (a conformationally constrained derivative) acts as a discriminative stimulus in animal models, suggesting potential applications in treating substance use disorders .

Table: Summary of Biological Activities

| Compound | Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|---|

| (R)-5a | Antiproliferative | HeLa, A2780 | 5.4 - 17.2 | Mitochondrial depolarization, ROS production |

| TDIQ | Neuropharmacological | Animal models | N/A | Discriminative stimulus |

| 4-Aryl-THIQ | Aldosterone reduction | db/db mice | Dose-dependent | Hormonal modulation |

Case Studies

- Anticancer Activity : In a study involving various THIQ derivatives, it was found that specific compounds selectively inhibited growth in multiple cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted therapies based on THIQ structures .

- Neuropharmacology : Another investigation into the effects of THIQ on neurotransmitter systems revealed its potential as a modulator for dopamine pathways, which could lead to novel treatments for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMGQIXFZMZZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190050 | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-06-6 | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.